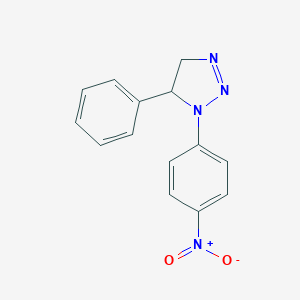![molecular formula C15H18O3 B080278 (3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one CAS No. 13743-96-9](/img/structure/B80278.png)
(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Desmotroposantonin: is a sesquiterpene lactone derived from the rearrangement of santonin
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Desmotroposantonin is typically synthesized through the acid-catalyzed rearrangement of santonin. The process involves treating santonin with strong acids, such as hydrogen chloride in dimethylformamide, which leads to the formation of (3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one . The reaction conditions are crucial, as they influence the stereochemistry and yield of the product.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally follows the same principles as laboratory preparation. The use of strong acids and controlled reaction conditions ensures the efficient conversion of santonin to this compound.
Chemical Reactions Analysis
Types of Reactions: Beta-Desmotroposantonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly involving its lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their rearrangements.
Medicine: Although not widely used clinically, its derivatives have shown promise in preclinical studies.
Industry: Its unique chemical properties make it a candidate for various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one exerts its effects involves its interaction with specific molecular targets. It is believed to act through the modulation of signaling pathways, particularly those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
Alpha-Desmotroposantonin: Another rearrangement product of santonin with different stereochemistry.
Santonin: The parent compound from which (3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one is derived.
6-Episantonin: A related compound formed under different reaction conditions.
Uniqueness: Beta-Desmotroposantonin is unique due to its specific structural configuration and the types of reactions it undergoes. Its distinct chemical behavior sets it apart from other similar compounds, making it a valuable subject of study in organic chemistry.
Properties
CAS No. |
13743-96-9 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-7-6-12(16)9(3)13-10(7)4-5-11-8(2)15(17)18-14(11)13/h6,8,11,14,16H,4-5H2,1-3H3/t8-,11+,14-/m0/s1 |
InChI Key |
ZLKGXNSQDUJSAU-UPLXVJCVSA-N |
SMILES |
CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)O)C |
Isomeric SMILES |
C[C@H]1[C@H]2CCC3=C([C@H]2OC1=O)C(=C(C=C3C)O)C |
Canonical SMILES |
CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)








